molecular formula C16H12ClNO2 B14591945 6-Chloro-1-(ethylamino)anthracene-9,10-dione CAS No. 61100-76-3

6-Chloro-1-(ethylamino)anthracene-9,10-dione

Cat. No.: B14591945
CAS No.: 61100-76-3
M. Wt: 285.72 g/mol
InChI Key: WTBCPPZVXKZHQP-UHFFFAOYSA-N
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Description

6-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene and its derivatives have been widely studied due to their interesting photophysical, photochemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the substitution of anthraquinone derivatives. One common method is the Friedel-Crafts acylation, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of anthracene derivatives, including this compound, often involves large-scale chemical processes. These processes may include the reduction of anthraquinones using various reagents, followed by specific functional group modifications to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, such as hydroxyanthracenes and aminoanthracenes .

Scientific Research Applications

6-Chloro-1-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes. The compound’s photophysical properties also make it useful in applications such as fluorescence imaging and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61100-76-3

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

6-chloro-1-(ethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)10-7-6-9(17)8-12(10)15(11)19/h3-8,18H,2H2,1H3

InChI Key

WTBCPPZVXKZHQP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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